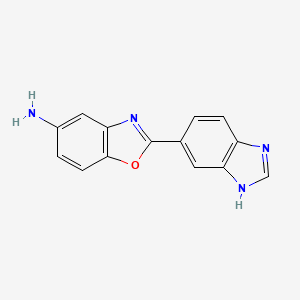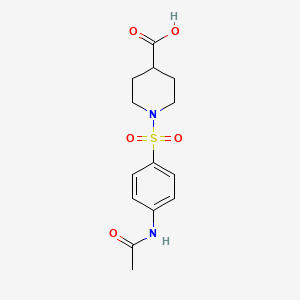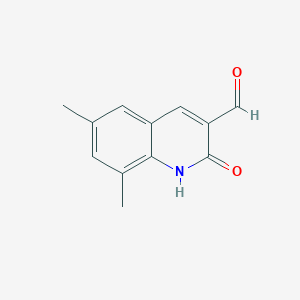
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde" is a functionalized pyrrole derivative characterized by the presence of a 4-bromophenyl group and an aldehyde functional group. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, including those substituted at the 1-position with a bromophenyl group, can be achieved through a tandem catalytic process. This process involves a one-pot three-component reaction starting with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. The initial step is a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to form the multifunctionalized pyrrole-3-carbaldehydes .
Molecular Structure Analysis
While the specific molecular structure of "this compound" is not directly reported in the provided papers, related compounds such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been structurally characterized using X-ray diffraction analysis. These studies provide insights into the geometry and electronic structure of similar bromophenyl-substituted heterocycles .
Chemical Reactions Analysis
The reactivity of bromophenyl-substituted aldehydes can be inferred from studies on similar compounds. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde undergoes reactions with dinucleophiles to yield heteroanellated compounds, and it can participate in Michael-addition-dehydrogenation sequences . Although not directly related to pyrrole-3-carbaldehydes, these reactions highlight the potential reactivity of bromophenyl-substituted aldehydes in forming heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-substituted heterocycles can be diverse. Photophysical studies of related compounds have shown solvatochromic behavior, with emission spectra and quantum yields varying depending on the solvent's polarity . Additionally, molecular docking studies suggest that specific substituents, such as the bromine atom and the carbonyl group, play crucial roles in the binding activities of these molecules, which could be relevant for their pharmacological properties .
Scientific Research Applications
Photophysical Properties 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde has been studied for its photophysical properties. Singh et al. (2013) investigated the structure and emission spectrum of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, in different solvents. They found that the emission spectrum and properties like extinction coefficients and quantum yield vary with solvent polarity, highlighting the compound's potential for photophysical applications (Singh et al., 2013).
Synthesis of Fluorinated Pyrroles The compound has relevance in the synthesis of fluorinated pyrroles. Surmont et al. (2009) described a method for preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which could be applicable for variants like this compound (Surmont et al., 2009).
Antimicrobial Activity A study by Hamed et al. (2020) on Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, such as 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, revealed antimicrobial activity. This suggests potential antimicrobial applications for similar compounds like this compound (Hamed et al., 2020).
Single Molecule Magnets Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the formation of a high nuclearity {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This points to potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).
Liquid Crystal Materials Babak et al. (2015) discussed the synthesis of α,β-unsaturated ketones of the lupane series, including derivatives like 1-phenyl-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde. These compounds have potential as chiral components in liquid crystal materials, suggesting a similar application for this compound (Babak et al., 2015).
Chemical Transformations Ni et al. (2016) developed a reaction protocol for the synthesis of substituted thiophene-2-carbaldehyde and 1H-pyrrole, indicating that this compound could be a precursor in similar chemical transformations (Ni et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the active site of the target enzyme, LmPTR1 . This interaction is characterized by a lower binding free energy, which justifies the potent in vitro antipromastigote activity of the compound .
Biochemical Pathways
It is known that the compound inhibits the enzymatic activity ofthioredoxin reductase (TrxR) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and is overexpressed in several tumor cell lineages .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHCFNYFDUHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363268 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477850-19-4 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

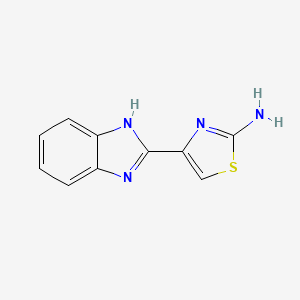

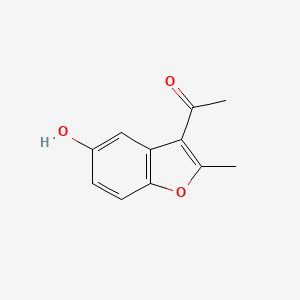
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
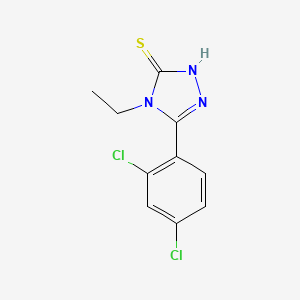
![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
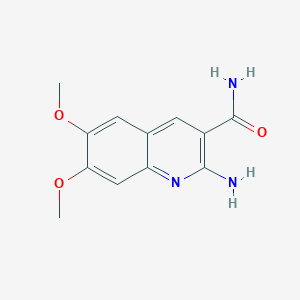
![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
